N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that features a benzofuran ring fused with an imidazo[1,2-a]pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and imidazo[1,2-a]pyrazine intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions. The imidazo[1,2-a]pyrazine moiety is often prepared via a condensation reaction between a diamine and a diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The imidazo[1,2-a]pyrazine moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the imidazo[1,2-a]pyrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include oxidized quinone derivatives, reduced dihydro derivatives, and substituted benzofuran and imidazo[1,2-a]pyrazine compounds.
Scientific Research Applications
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The imidazo[1,2-a]pyrazine moiety can bind to nucleic acids, affecting gene expression and protein synthesis. These interactions result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2,3-dihydrobenzofuran and 2,2-dimethylbenzofuran share structural similarities with the benzofuran ring.
Imidazo[1,2-a]pyrazine derivatives: Compounds like imidazo[1,2-a]pyrazine-3-carboxamide and 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide share similarities with the imidazo[1,2-a]pyrazine moiety.
Uniqueness
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is unique due to the combination of the benzofuran and imidazo[1,2-a]pyrazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2)8-13-7-12(3-4-15(13)24-18)9-20-17(23)14-11-22-6-5-19-10-16(22)21-14/h3-4,7,11,19H,5-6,8-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDGCRLWVZIBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CNC(=O)C3=CN4CCNCC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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